molecular formula C12H23N3O B1465613 2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1218017-05-0

2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B1465613
CAS No.: 1218017-05-0
M. Wt: 225.33 g/mol
InChI Key: TYJQETGDPOFZFJ-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a complex organic compound that features both pyrrolidine and piperidine rings. These rings are nitrogen-containing heterocycles, which are commonly found in many biologically active molecules. The compound’s structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of an appropriate piperidine derivative with a pyrrolidine derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This binding can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to interact with a distinct set of biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJQETGDPOFZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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